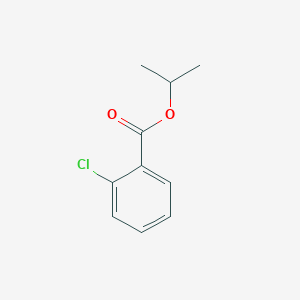
Isopropyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-chlorobenzoate is an organic compound with the molecular formula C10H11ClO2. It is an ester derived from 2-chlorobenzoic acid and isopropyl alcohol. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-chlorobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-chlorobenzoic acid and isopropyl alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or thiols are used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-chlorobenzoic acid and isopropyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isopropyl 2-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can undergo hydrolysis, releasing 2-chlorobenzoic acid, which may interact with various enzymes and receptors in biological systems. The chlorine atom in the aromatic ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chlorobenzoate: An ester derived from 2-chlorobenzoic acid and methanol.
Ethyl 2-chlorobenzoate: An ester derived from 2-chlorobenzoic acid and ethanol.
Propyl 2-chlorobenzoate: An ester derived from 2-chlorobenzoic acid and propanol.
Uniqueness
Isopropyl 2-chlorobenzoate is unique due to the presence of the isopropyl group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The isopropyl group influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
942-14-3 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
propan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
Clé InChI |
ZQVYNQNVFVRHMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


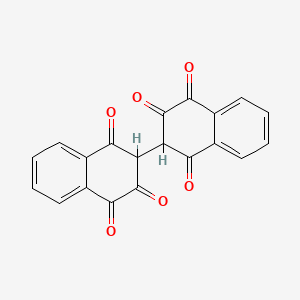

![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
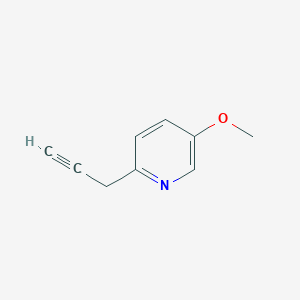
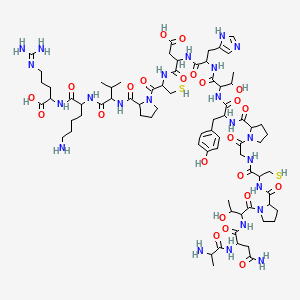
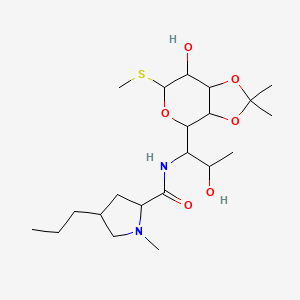

![(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)
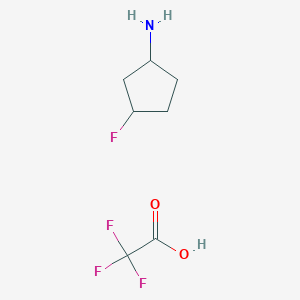
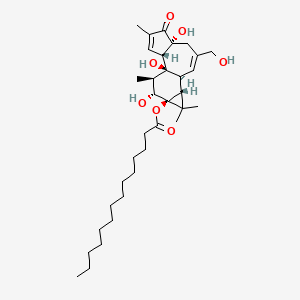
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
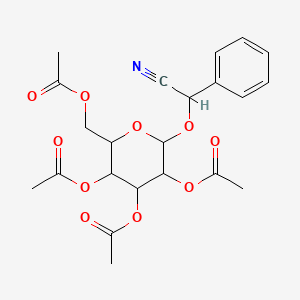
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
